

ONO-9780307: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ONO-9780307

Cat. No.: B8201820

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This document provides a comprehensive technical overview of **ONO-9780307**, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical and Physical Properties

ONO-9780307 is a synthetic organic molecule designed for high-affinity binding to the LPA1 receptor.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C30H35NO7	[2]
Molecular Weight	521.60 g/mol	[3][4]
CAS Number	856691-44-6	[2][3][4]
Appearance	White to off-white solid	[3][4]
SMILES	<chem>O=C(O)CC1=CN(C--INVALID-LINK----INVALID-LINK--O)C=C1C(OC)=O</chem>	[3][4]
Solubility	Soluble in DMSO (100 mg/mL)	[2][3][4][5][6]
Storage	Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[2][3][4]
Hydrogen Bond Acceptors	5	[7]
Hydrogen Bond Donors	2	[7]
Rotatable Bonds	12	[7]
XLogP	4.69	[7]

Mechanism of Action and Signaling Pathways

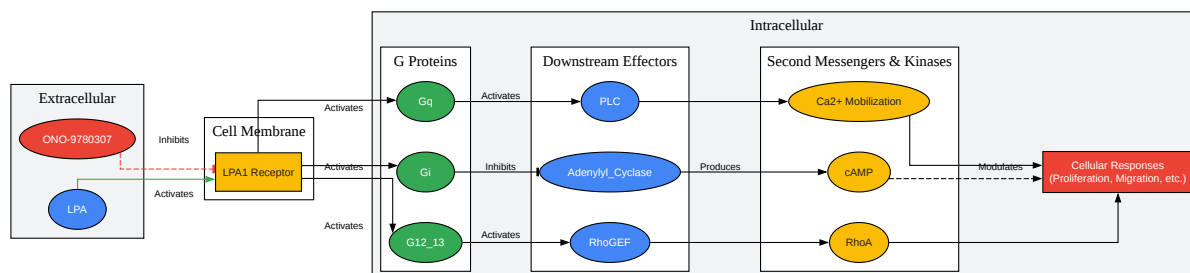
ONO-9780307 functions as a specific and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][3] It binds to an orthosteric site on the receptor, thereby competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[2][3]

The LPA1 receptor is known to couple with multiple heterotrimeric G proteins, primarily Gai/o, Gαq/11, and Gα12/13.[8][9] Activation of these G proteins by LPA initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal changes.[8][10] By blocking the binding of LPA to LPA1, **ONO-9780307** effectively inhibits these downstream signaling pathways.

The primary signaling cascades initiated by LPA1 activation include:

- **Gαq/11 Pathway:** Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[9]
- **Gαi/o Pathway:** Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K-Akt and MAPK signaling cascades.[8][11]
- **Gα12/13 Pathway:** Activation of Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to cytoskeletal rearrangement and changes in cell morphology and motility. [8][11]

The inhibitory action of **ONO-9780307** on LPA1 prevents the activation of these critical signaling pathways.



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ONO-9780307 inhibits LPA1 signaling pathways.

Experimental Protocols

The inhibitory activity of **ONO-9780307** on the LPA1 receptor is typically assessed through in vitro functional assays, such as calcium mobilization and receptor binding assays.

Calcium Mobilization Assay

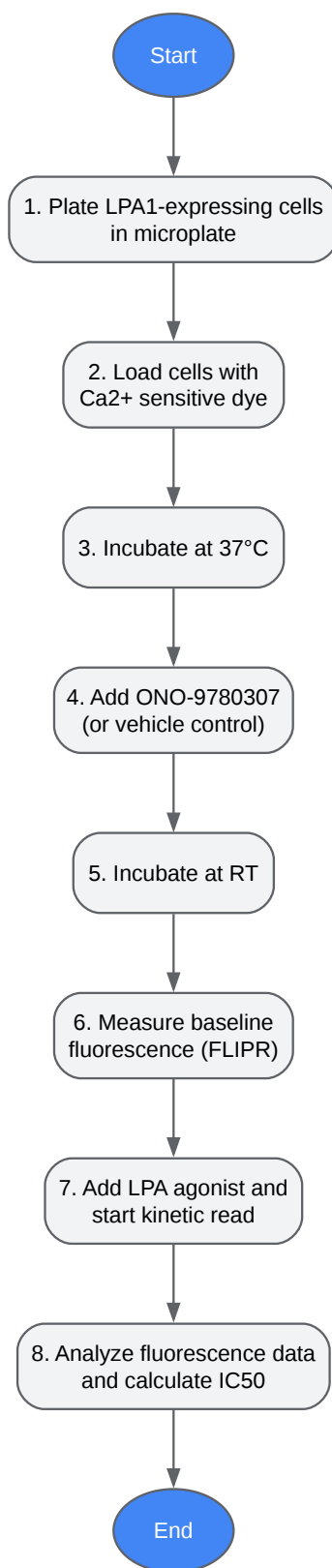
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a hallmark of G α q-coupled GPCR activation.[\[12\]](#)[\[13\]](#)

Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[\[12\]](#)[\[14\]](#) Upon stimulation with an LPA1 agonist, the activation of the G α q pathway leads to the release of calcium from the endoplasmic reticulum, causing a detectable change in the fluorescence of the dye.[\[12\]](#) The presence of an antagonist like **ONO-9780307** will inhibit this response in a dose-dependent manner.

Detailed Methodology:

- Cell Culture: Culture cells stably or transiently expressing the human LPA1 receptor (e.g., LPA1-B103 cells) in appropriate media in 96-well or 384-well black-walled, clear-bottom plates until they reach a confluent monolayer.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Krebs buffer).
 - Remove the cell culture medium and add the dye-loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.[\[15\]](#)
- Compound Addition:
 - Prepare serial dilutions of **ONO-9780307** in the assay buffer.
 - Add the antagonist dilutions to the respective wells of the cell plate.

- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
- Agonist Stimulation and Signal Detection:
 - Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80).
 - Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - Add the agonist solution to the wells and immediately begin kinetic fluorescence measurements.
- Data Analysis:
 - The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
 - Determine the inhibitory effect of **ONO-9780307** by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone).
 - Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Workflow for a calcium mobilization assay.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.

Principle: A radiolabeled LPA1 antagonist (e.g., [3H]-ONO-7300243, a similar compound) is incubated with a source of the LPA1 receptor (e.g., cell membranes).^{[16][17]} The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of a non-radiolabeled competitor, such as **ONO-9780307**. The concentration of the competitor that displaces 50% of the radioligand binding is the IC₅₀, which can be used to calculate the binding affinity (K_i).^[17]

Detailed Methodology:

- Membrane Preparation:
 - Homogenize cells or tissues expressing the LPA1 receptor in an ice-cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).^[18]
- Assay Setup:
 - In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled LPA1 ligand, and serial dilutions of **ONO-9780307**.
 - Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled LPA1 antagonist).
- Incubation:
 - Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).^[18]

- Separation of Bound and Free Ligand:
 - Terminate the incubation by rapid vacuum filtration through the filter plate, which traps the membranes with the bound radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[\[18\]](#)
- Detection:
 - Dry the filter plate.
 - Add a scintillation cocktail to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the log concentration of **ONO-9780307**.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Analysis

The primary quantitative measure of **ONO-9780307**'s potency is its half-maximal inhibitory concentration (IC50) against the LPA1 receptor.

Parameter	Value	Assay	Target	Reference
IC50	2.7 nM	Functional Antagonism	LPA1 Receptor	[2] [3] [4]

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